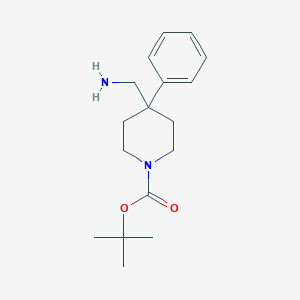

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a phenyl group attached to the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate typically involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of an aminomethyl group. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted piperidine derivatives .

Applications De Recherche Scientifique

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the development of probes for studying biological processes and protein interactions.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

- Tert-butyl 4-(aminomethyl)-4-(4-methylphenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability, while the aminomethyl and phenyl groups contribute to its ability to interact with biological targets .

Activité Biologique

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a compound of significant interest in pharmaceutical research, particularly due to its potential applications in targeted protein degradation and cancer therapy. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Targeted Protein Degradation : this compound acts as a linker in bifunctional degraders that recruit E3 ligases to target proteins for ubiquitination and subsequent proteasomal degradation. This mechanism is particularly useful in oncology, where the degradation of oncoproteins can inhibit tumor growth .

Anticancer Activity : Research has shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in hypopharyngeal tumor cells, demonstrating enhanced efficacy compared to conventional chemotherapeutics like bleomycin .

Biological Activity Overview

Case Studies

- Cancer Therapy Application : A study investigated the effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds could significantly enhance apoptosis compared to traditional agents, suggesting a promising avenue for developing new anticancer therapies .

- Neuropathic Pain Management : Research into novel piperidine derivatives has revealed their potential as dual agonists at μ-opioid and σ1 receptors, which are implicated in pain modulation. This dual action could provide a more effective treatment strategy for neuropathic pain .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have identified key structural features that enhance biological activity, including the importance of cationic nitrogen atoms for selectivity and inhibition properties against various enzymes .

Propriétés

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMYNEIUXQIVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441861 | |

| Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-82-2 | |

| Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.